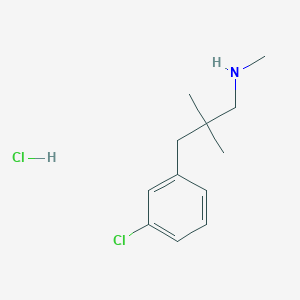

3-(3-chlorophényl)-2,2-diméthylpropylamine CAS No. 2098031-20-8"

>

3-(3-chlorophényl)-2,2-diméthylpropylamine CAS No. 2098031-20-8"

>

Chlorhydrate de 3-(3-chlorophényl)-2,2-diméthylpropylamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Identification et analyse en sciences forensics

Ce composé, appartenant à la classe des pipérazines, est souvent rencontré dans les enquêtes forensics. L’identification et l’analyse de ces composés sont cruciales dans le matériel saisi lié à la consommation illicite de drogues. Des techniques comme la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide haute performance (HPLC) sont utilisées pour déterminer sa présence et sa concentration .

Recherche pharmacologique

Les dérivés de la pipérazine ont été étudiés pour leurs propriétés stimulantes du système nerveux central (SNC). Ils agissent sur les récepteurs de la sérotonine et peuvent être utilisés pour modéliser les effets pharmacologiques des médicaments sur le SNC. Les effets de ce composé sur les systèmes de neurotransmetteurs en font un outil précieux en neuropharmacologie .

Recherche sur le cancer

Des composés de structure similaire ont montré un potentiel en tant qu’inhibiteurs de la prolifération des cellules cancéreuses. Par exemple, des dérivés de l’acide 3-(4-chlorophényl)-3-hydroxy-2,2-diméthylpropionique ont été synthétisés pour inhiber sélectivement la croissance des cellules cancéreuses du côlon. Cela suggère que le chlorhydrate de 3-(3-chlorophényl)-2,2-diméthylpropylamine pourrait être modifié et étudié pour des effets antiprolifératifs similaires .

Chimie agricole

Les dérivés de l’indole, qui partagent certaines similitudes structurales avec les pipérazines, sont connus pour avoir des applications en agriculture en tant que promoteurs de croissance. L’étude de l’activité biologique du chlorhydrate de 3-(3-chlorophényl)-2,2-diméthylpropylamine pourrait conduire au développement de nouveaux produits agrochimiques .

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It is known that similar compounds can react with nitrogen to form oximes in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

It is known that similar compounds have been synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent hdacis .

Result of Action

Similar compounds have been found to selectively inhibit the proliferation of colon cancer cells .

Action Environment

It is known that similar compounds have been obtained in good yields and short reaction time from the corresponding trichloroacetimidate or acetate by the reaction with c-active nucleophiles in the presence of tmsotf (01 eq%) via C–C bond formation .

Analyse Biochimique

Biochemical Properties

3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the proliferation of certain cancer cells, such as HCT-116 cells . The compound’s interaction with enzymes like histone deacetylases (HDACs) suggests its potential as a histone deacetylase inhibitor (HDACI), which can modulate gene expression by altering chromatin structure . Additionally, it may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells while having minimal effects on normal, non-cancerous cells . This selective action suggests its potential as a therapeutic agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function. For instance, its role as an HDACI can result in the upregulation or downregulation of specific genes, thereby affecting cellular processes such as apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through various mechanisms. It binds to HDAC enzymes, inhibiting their activity and leading to an increase in acetylated histones . This change in histone acetylation status can alter chromatin structure, making it more accessible for transcription factors and other regulatory proteins. Consequently, this can lead to changes in gene expression, promoting the expression of genes involved in cell cycle arrest and apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular functions.

Temporal Effects in Laboratory Settings

The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride in laboratory settings can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis . In vivo studies are needed to further elucidate its long-term effects and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit cancer cell proliferation without causing significant toxicity to normal cells At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function Threshold effects have been observed, where a certain concentration is required to achieve the desired therapeutic effect without causing toxicity

Metabolic Pathways

3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in various metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . The compound’s interaction with enzymes such as cytochrome P450 can influence its metabolic rate and the formation of active or inactive metabolites. Additionally, it may affect metabolic flux and metabolite levels, further influencing cellular functions and biochemical reactions.

Transport and Distribution

The transport and distribution of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. Its localization and accumulation within tissues can be influenced by factors such as concentration, exposure duration, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with HDAC enzymes suggests that it may localize to the nucleus, where it can modulate gene expression by altering chromatin structure. Additionally, its distribution within other organelles, such as the mitochondria, can influence cellular metabolism and energy production.

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWAUWODOBONMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Cl)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)

![(2-Methyl-2-azabicyclo[2.2.1]hept-7-yl)methanamine](/img/structure/B1484511.png)

![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)

![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)

![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)

![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)

![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)